4-({4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzothiadiazole
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Overview
Description
4-({4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzothiadiazole is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzothiadiazole core, which is a heterocyclic aromatic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzothiadiazole typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent introduction of the methoxyphenyl and piperazinyl sulfonyl groups is carried out through nucleophilic substitution reactions, often using reagents such as sulfonyl chlorides and piperazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-({4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with diverse chemical properties .
Scientific Research Applications
4-({4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzothiadiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and functional versatility .
Mechanism of Action
The mechanism of action of 4-({4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the benzothiadiazole core may interact with nucleic acids, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 4-([4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl)aniline
- {4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}(phenyl)methanone
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
Compared to similar compounds, 4-({4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzothiadiazole stands out due to its unique combination of functional groups and the presence of the benzothiadiazole core.
Properties
Molecular Formula |
C17H18N4O5S3 |
---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
4-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C17H18N4O5S3/c1-26-13-5-7-14(8-6-13)28(22,23)20-9-11-21(12-10-20)29(24,25)16-4-2-3-15-17(16)19-27-18-15/h2-8H,9-12H2,1H3 |
InChI Key |
KPCAHZDRAYQZSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Origin of Product |
United States |
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